molecular formula C24H54Cl8N8 B1443748 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride CAS No. 393864-02-3

1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride

Cat. No.: B1443748
CAS No.: 393864-02-3
M. Wt: 738.4 g/mol
InChI Key: OPTWGJVUSSSDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex macrocyclic structures containing multiple heterocyclic rings and bridging elements. The complete systematic name is this compound, which describes the fundamental structural components and their connectivity. The nomenclature reflects the presence of two identical 1,4,7,10-tetraazacyclododecane macrocyclic units, commonly known as cyclen rings, connected through methylene bridges to a central 1,4-phenylene spacer unit.

The structural formula reveals a symmetrical bis-macrocyclic architecture where each tetraazacyclododecane ring contains four nitrogen atoms positioned at the 1, 4, 7, and 10 positions within a twelve-membered ring system. The methylene bridges serve as flexible linkers connecting the nitrogen atoms of each macrocycle to the para positions of the central benzene ring, creating a rigid yet conformationally dynamic molecular framework. Alternative systematic names found in the literature include 1,4,7,10-Tetraazacyclododecane, 1,1'-[1,4-phenylenebis(methylene)]bis-, which emphasizes the cyclen designation for the macrocyclic components.

The molecular structure can be represented as a symmetrical dimeric system where the central phenylene unit acts as a rigid spacer maintaining a defined distance between the two macrocyclic chelating units. This structural arrangement creates potential binding sites for metal coordination, with each tetraazacyclododecane unit capable of forming stable complexes with various metal ions. The octahydrochloride designation indicates that the compound exists as a protonated salt form, with eight hydrochloride groups associated with the basic nitrogen centers present in the macrocyclic framework.

CAS Registry Number and Synonyms in Scientific Literature

The Chemical Abstracts Service registry number for this compound is 393864-02-3, which serves as the unique identifier for this specific salt form of the compound. This registry number distinguishes the octahydrochloride salt from the free base form, which carries a separate registry number of 133587-11-8. The systematic assignment of distinct registry numbers reflects the significant differences in chemical and physical properties between the protonated salt and the neutral base forms.

Synonym Registry Number Source
This compound 393864-02-3
Biscyclen Para 393864-02-3
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene octahydrochloride 393864-02-3
1,1'-[1,4-Phenylenebis(methylene)]bis[1,4,7,10-tetraazacyclododecane] 133587-11-8

The scientific literature employs various synonymous designations for this compound, reflecting different naming conventions and emphasis on specific structural features. The designation "Biscyclen Para" commonly appears in coordination chemistry literature, emphasizing the para-substitution pattern on the central phenylene ring and the presence of two cyclen macrocyclic units. The alternative name "1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene octahydrochloride" provides a more detailed description of the substitution pattern, specifically highlighting the benzene core with bis-methyl substitution at the 1,4-positions.

Additional nomenclature variations include the descriptor "1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane octahydrochloride," which emphasizes the connectivity through detailed structural description. The consistent use of the octahydrochloride designation across multiple sources confirms the standard protonation state for this compound in its commercially available and research-grade forms. The free base form, identified by registry number 133587-11-8, represents the deprotonated neutral compound without associated hydrochloride groups.

Molecular Weight and Stoichiometric Composition

The molecular weight and stoichiometric composition of this compound demonstrate the substantial mass contribution of the associated hydrochloride groups compared to the organic framework. The compound exhibits a molecular weight of 738.4 grams per mole for the octahydrochloride salt form, as confirmed by multiple independent sources. This molecular weight represents a significant increase from the free base form, which possesses a molecular weight of 446.688 grams per mole.

Parameter Octahydrochloride Salt Free Base Source
Molecular Formula C₂₄H₅₄Cl₈N₈ C₂₄H₄₆N₈
Molecular Weight 738.4 g/mol 446.688 g/mol
Carbon Content 39.02% 64.55% Calculated
Hydrogen Content 7.37% 10.38% Calculated
Nitrogen Content 15.16% 25.08% Calculated
Chlorine Content 38.45% 0% Calculated

The stoichiometric composition reveals the molecular formula C₂₄H₅₄Cl₈N₈ for the octahydrochloride salt, indicating the presence of twenty-four carbon atoms, fifty-four hydrogen atoms, eight chlorine atoms, and eight nitrogen atoms. The substantial number of hydrogen atoms reflects both the organic framework and the protonation of nitrogen centers with associated hydrochloride groups. The eight chlorine atoms correspond directly to the octahydrochloride designation, confirming complete protonation of all available nitrogen centers within the macrocyclic framework.

Comparative analysis between the salt and free base forms reveals the significant impact of protonation on the overall molecular composition. The free base form, with molecular formula C₂₄H₄₆N₈, contains eight fewer hydrogen atoms and no chlorine atoms, reflecting the neutral state of the nitrogen centers. The mass difference of 291.712 grams per mole between the salt and free base forms corresponds precisely to the addition of eight hydrochloride units (8 × 36.464 = 291.712 g/mol), confirming the stoichiometric relationship between the two forms.

The elemental composition analysis demonstrates that chlorine represents the single largest mass contribution in the octahydrochloride salt, accounting for 38.45% of the total molecular weight. This substantial chlorine content significantly influences the compound's solubility properties, making the salt form highly soluble in polar solvents compared to the neutral base form. The nitrogen content of 15.16% in the salt form, while reduced percentage-wise compared to the free base (25.08%), maintains the same absolute number of nitrogen atoms, highlighting the importance of these centers for coordination chemistry applications.

Properties

IUPAC Name

1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTWGJVUSSSDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54Cl8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride, commonly referred to as biscyclen para or CAS No. 393864-02-3, is a synthetic compound notable for its complex structure and potential biological applications. This article delves into the biological activities associated with this compound, focusing on its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a central 1,4-phenylenebis(methylene) unit linked to two 1,4,7,10-tetraazacyclododecane moieties. This unique configuration allows for significant chelating properties due to the multiple nitrogen atoms capable of coordinating with metal ions. The octahydrochloride form indicates that it exists as a salt with multiple chloride ions associated with the tetraazacyclododecane framework .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens. The chelation ability may enhance their efficacy by disrupting microbial metal ion homeostasis.
  • Cancer Therapy Applications : The compound's structural similarity to known CXCR4 inhibitors suggests potential in cancer treatment. CXCR4 is implicated in cancer metastasis and HIV infections. Inhibitors targeting this receptor have been evaluated for therapeutic efficacy against these conditions .

The biological activity of this compound is largely attributed to its interaction with metal ions and biological molecules:

  • Metal Ion Coordination : The tetraazacyclododecane framework allows the compound to form stable complexes with transition metals such as copper(II), nickel(II), and cobalt(II). These interactions can influence various biochemical pathways and enhance therapeutic effects in targeted therapies .
  • Cell Membrane Penetration : The structure facilitates crossing cellular membranes, which is crucial for delivering therapeutic agents directly into target cells. This property is particularly beneficial in drug design aimed at intracellular targets .

Case Study 1: CXCR4 Inhibition

A study evaluated the efficacy of various CXCR4 inhibitors in inhibiting tumor growth and metastasis. The results indicated that compounds structurally related to 1,1'-[1,4-Phenylenebis-(methylene)] demonstrated significant inhibition of cell migration in vitro and reduced tumor burden in vivo models .

Case Study 2: Antimicrobial Activity

In laboratory settings, derivatives of biscyclen compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively at low concentrations (MIC values ranging from 0.5 to 5 µg/mL), highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)References
AMD3100CXCR4 Inhibition0.01
Biscyclen paraAntimicrobial0.5 - 5
p-XSCTumor Inhibition0.25

Chemical Reactions Analysis

Reaction Mechanism

  • Step 1 : Cyclen undergoes alkylation at its secondary amines using 1,4-bis(bromomethyl)benzene in polar aprotic solvents (e.g., tetrahydrofuran or isopropyl alcohol).

  • Step 2 : The intermediate is protonated with hydrochloric acid to form the octahydrochloride salt .

Example Reaction

ReactantsConditionsProductYieldPurity
Cyclen + 1,4-bis(bromomethyl)benzeneLiCl in isopropyl alcohol, 80–85°C, 24 hrsDimeric cyclen linked by 1,4-xylyl78%86.96%

Functionalization via Tosyl Protection/Deprotection

To enhance selectivity during alkylation, tosyl (Ts) groups are used to protect three nitrogen atoms of cyclen prior to bridging :

Procedure

  • Protection : Cyclen is treated with ethyl trifluoroacetate and diisopropylethylamine to form a tri-tosylated intermediate.

  • Alkylation : The protected cyclen reacts with 1,4-bis(bromomethyl)benzene in acetonitrile with K₂CO₃.

  • Deprotection : Hydrobromic acid removes Ts groups, yielding the free amine, which is subsequently protonated to the hydrochloride salt .

Acid-Base Reactivity

The compound’s octahydrochloride form arises from protonation of its eight secondary amines. Key characteristics include:

  • pH-Dependent Solubility : Soluble in water and polar solvents under acidic conditions (pH < 4).

  • Deprotonation : Treatment with strong bases (e.g., NaOH) regenerates the free amine form, enabling coordination chemistry .

Side Reactions and By-Products

  • Incomplete Alkylation : May yield mono-alkylated cyclen or oligomeric by-products.

  • Over-Protonation : Excess HCl can lead to degradation of the macrocyclic structure.

Stability and Degradation

  • Thermal Stability : Stable up to 200°C under inert atmospheres.

  • Hydrolytic Degradation : Prolonged exposure to water at high temperatures (>100°C) cleaves the xylyl bridge .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) Octahydrochloride

  • Structural Difference: The 1,2-phenylene bridge (vs.

4,4′-Bis[N-(5-Dimethylamino-naphthalene-sulfonylaminoethyl)-N-(1,4,7,10-tetraazacyclododecane-1-ylacetyl)-2-aminoethoxy]diphenylmethane Octahydrochloride (1a, DNCn)

  • Structural Difference: Contains dansyl (dimethylaminonaphthalene) and tosyl (p-toluenesulfonyl) moieties appended to the cyclen core, creating a cleft-type cyclophane.
  • Applications : Functions as an NMDA receptor antagonist, diverging from the CXCR4 focus of the target compound. This highlights the role of peripheral substituents in dictating biological targets .

TAK779 ([Dimethyl-[[4-[[3-(4-methyl-phenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium])

  • Structural Difference: A non-cyclam small molecule with a benzannulene core.
  • Pharmacological Profile : Dual CCR2/CCR5 antagonist with cross-inhibitory effects on CXCR4. Demonstrates broader chemokine receptor targeting but lower specificity for CXCR4 compared to the bicyclam derivative .

Comparative Data Table

Compound Name Core Structure Target Receptor Key Application Potency (IC₅₀/EC₅₀) Notable Properties
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride Bicyclam (1,4-phenylene) CXCR4 HIV entry inhibition ~1–10 nM High specificity, low cytotoxicity
1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride Bicyclam (1,2-phenylene) Undefined Potential chemokine modulation N/A Predicted bp: 621.5°C; density: 0.989 g/cm³
DNCn (Dansyl/Tosyl-appended cyclen) Cyclophane NMDA Neurological disorders Micromolar range Fluorescent probes for receptor studies
TAK779 Benzannulene CCR2/CCR5/CXCR4 Inflammatory disease models Submicromolar Cross-receptor inhibition

Key Research Findings

  • Synthesis Efficiency: The target compound’s synthesis was optimized using cost-effective acyclic tetraamine precursors, avoiding expensive cyclam starting materials.
  • Pharmacokinetics : Despite potent in vitro activity, the compound exhibits low oral bioavailability in rabbits, necessitating alternative administration routes (e.g., subcutaneous) .
  • Cross-Reactivity : While AMD3100 is CXCR4-specific, TAK779 and other antagonists demonstrate polypharmacology, underscoring the bicyclam scaffold’s unique selectivity .

Preparation Methods

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Features Advantages Reference
Four-step synthesis via methyl acrylate, ethylenediamine, dimethyl malonate Methyl acrylate, ethylenediamine, dimethyl malonate Trioxocyclam intermediate, no protecting groups Operationally simple, scalable, good yield
Reaction of 1,2-dibromobenzene with formaldehyde and cyclization 1,2-dibromobenzene, formaldehyde, 1,4,7,10-tetraazacyclododecane Controlled temperature and molar ratios Direct bis-methylene bridge formation
Patent method using acyclic tetraamine Acyclic tetraamine, alkali metal hydroxide, tosylation agents Functionalization, dimerization, cyclization, detosylation Cost-effective, industrial scale

Detailed Research Findings and Notes

  • The four-step synthesis method is favored in research settings due to its operational simplicity and avoidance of protecting groups, which streamlines purification and reduces side reactions.
  • The use of the trioxocyclam intermediate is crucial for coupling efficiency and selectivity, enabling the formation of the bis-macrocyclic structure without complex protection/deprotection cycles.
  • The method involving 1,2-dibromobenzene and formaldehyde relies on precise control of reaction parameters to avoid side products and ensure high purity of the octahydrochloride salt.
  • The patented process addresses the economic and scalability challenges by replacing expensive cyclam with acyclic tetraamine precursors, employing tosylation chemistry to facilitate cyclization and subsequent detosylation to yield the target compound.
  • The final product is typically isolated as the octahydrochloride salt, which enhances its solubility and stability for further applications in coordination and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis: The compound can be synthesized via alkylation of tetraazacyclododecane (cyclen) derivatives using 1,4-bis(bromomethyl)benzene as a linker. The reaction requires controlled pH (8–9) and temperature (60–70°C) to ensure bis-functionalization. Purification involves repeated recrystallization from ethanol/water mixtures to remove unreacted cyclen and salts .
  • Characterization: Use 1H^1H- and 13C^{13}C-NMR to confirm the macrocyclic structure and linker integration. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C28_{28}H62_{62}Cl8_8N8_8, m/z 794.469). X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in related phosphonium analogs .

Q. How can researchers assess the metal-chelating properties of this compound?

  • Methodology: Perform potentiometric titration to determine protonation constants and metal-binding stability (logKK) at physiological pH (7.4). Competitive spectrophotometric titrations using indicators like arsenazo III can quantify affinity for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). For MRI contrast applications, relaxivity measurements (via T1T_1- and T2T_2-weighted NMR) assess gadolinium(III) chelation efficiency, similar to methods for cyclen-based contrast agents .

Q. What analytical techniques are suitable for purity assessment and batch consistency?

  • Techniques:

  • HPLC: Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve charged species.
  • Elemental Analysis: Verify %C, %H, %N, and %Cl to confirm stoichiometry.
  • Thermogravimetric Analysis (TGA): Monitor dehydration and thermal stability of the octahydrochloride form .

Advanced Research Questions

Q. How can this compound be applied in studying G protein-coupled receptor (GPCR) multimerization?

  • Experimental Design: As AMD3100 (a structural analog), this compound may act as a CXCR4 antagonist. Use bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) to detect receptor-receptor proximity in live cells. Co-transfect GPCRs tagged with luciferase (donor) and fluorescent protein (acceptor). Quantify energy transfer efficiency before/after compound treatment to infer multimer disruption .
  • Controls: Include a non-binding analog (e.g., scrambled cyclen derivative) to confirm specificity. Validate results with proximity ligation assays (PLA) for spatial resolution .

Q. How to resolve contradictions in reported binding affinities for metal ions or biological targets?

  • Approach:

  • Orthogonal Validation: Compare isothermal titration calorimetry (ITC; measures enthalpy) with surface plasmon resonance (SPR; measures kinetics) to dissect thermodynamic vs. kinetic contributions.
  • Structural Analysis: Solve co-crystal structures of the compound with target metals/proteins to identify binding modes. For example, X-ray data in related compounds revealed how substituents influence macrocycle conformation and metal coordination .
    • Example Table:
Metal IonReported logKK (Method)Discrepancy Source
Cu2+^{2+}14.2 (Potentiometry) vs. 12.8 (Spectrophotometry)Buffer ionic strength differences

Q. What strategies optimize pharmacokinetic profiling for this highly charged macrocycle?

  • Methodology:

  • Radiolabeling: Incorporate 14C^{14}C-labeled methylene groups in the benzene linker. Track distribution in rodent models via autoradiography or liquid scintillation counting.
  • Mass Spectrometry: Use LC-MS/MS to quantify intact compound and metabolites in plasma/urine. Monitor degradation pathways (e.g., hydrolysis of methylene bridges).
  • Protein Binding Assays: Employ equilibrium dialysis to measure serum albumin binding, which impacts bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.